

Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)-4-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-(bromomethyl)-4-nitrobenzoate*

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of **Methyl 2-(bromomethyl)-4-nitrobenzoate** (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol).^{[1][2]} This compound serves as a key intermediate in various synthetic applications, including the development of pharmaceutical agents.

Spectroscopic Data Summary

Due to the limited availability of direct experimental spectra for **Methyl 2-(bromomethyl)-4-nitrobenzoate**, the following data tables present predicted values derived from the analysis of structurally analogous compounds. These predictions are based on established principles of spectroscopic interpretation and data from similar molecules such as Methyl 4-nitrobenzoate, Methyl 2-methyl-4-nitrobenzoate, and Methyl 2-bromo-4-nitrobenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.4 - 8.2	m	2H	Aromatic (H-3, H-5)
~7.8 - 7.6	d	1H	Aromatic (H-6)
~4.8	s	2H	-CH ₂ Br
~3.9	s	3H	-OCH ₃

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~165	C=O (ester)
~150	C-NO ₂
~140	Aromatic C-Br
~135	Aromatic C-COOCH ₃
~131	Aromatic CH
~125	Aromatic CH
~124	Aromatic CH
~53	-OCH ₃
~30	-CH ₂ Br

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-CH ₃)
~1730	Strong	C=O stretch (ester)
~1600, ~1470	Medium	Aromatic C=C stretch
~1530, ~1350	Strong	N-O asymmetric and symmetric stretch (nitro group)
~1250	Strong	C-O stretch (ester)
~680	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
273/275	[M] ⁺ molecular ion peak (presence of Br isotopes)
242/244	[M - OCH ₃] ⁺
194	[M - Br] ⁺
164	[M - Br - NO ₂] ⁺

Experimental Protocols

The synthesis of **Methyl 2-(bromomethyl)-4-nitrobenzoate** is typically achieved through the radical bromination of Methyl 2-methyl-4-nitrobenzoate. The following is a detailed protocol adapted from established procedures for similar benzylic brominations.[\[3\]](#)

Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate

Materials:

- Methyl 2-methyl-4-nitrobenzoate

- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 equivalent) in the chosen solvent (e.g., CCl_4).
- **Addition of Reagents:** To this solution, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO (0.05 equivalents).
- **Reaction Execution:** Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide precipitate.
- **Extraction:** Wash the filtrate with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using a

gradient of ethyl acetate in hexanes to yield pure **Methyl 2-(bromomethyl)-4-nitrobenzoate**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube for ^1H and ^{13}C NMR analysis.

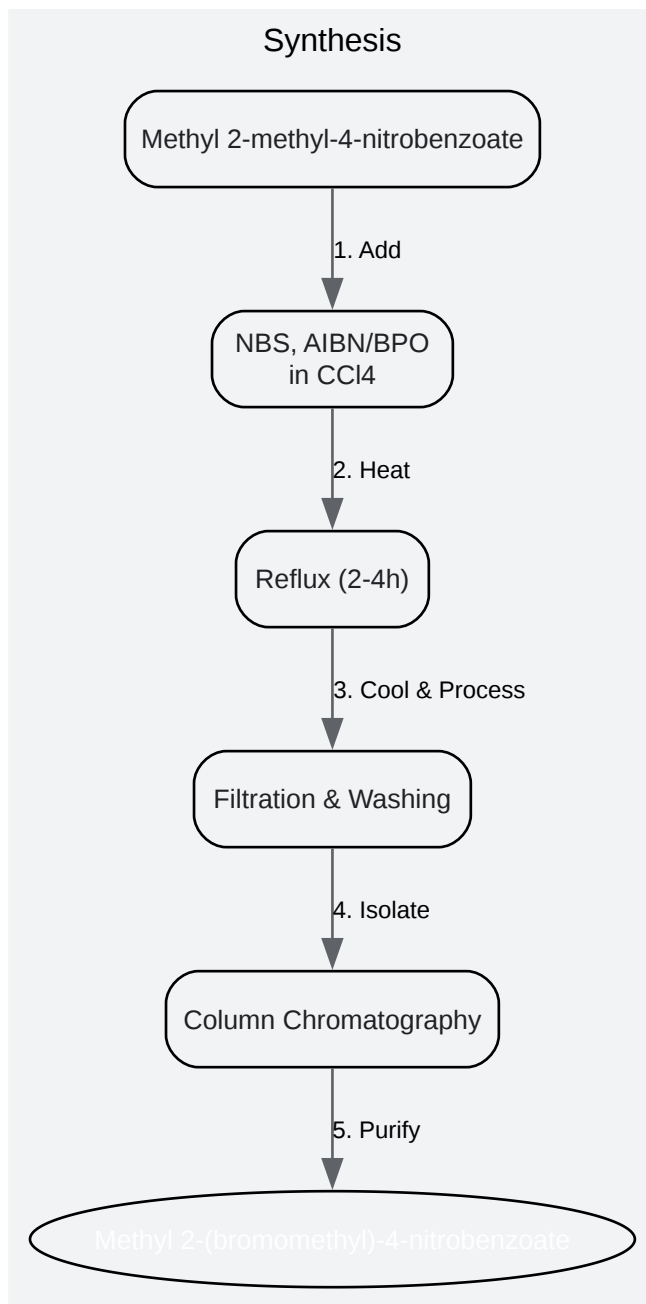
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum. The typical range for analysis is $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule, where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then analyzed based on their mass-to-charge ratio (m/z).

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows described in this guide.

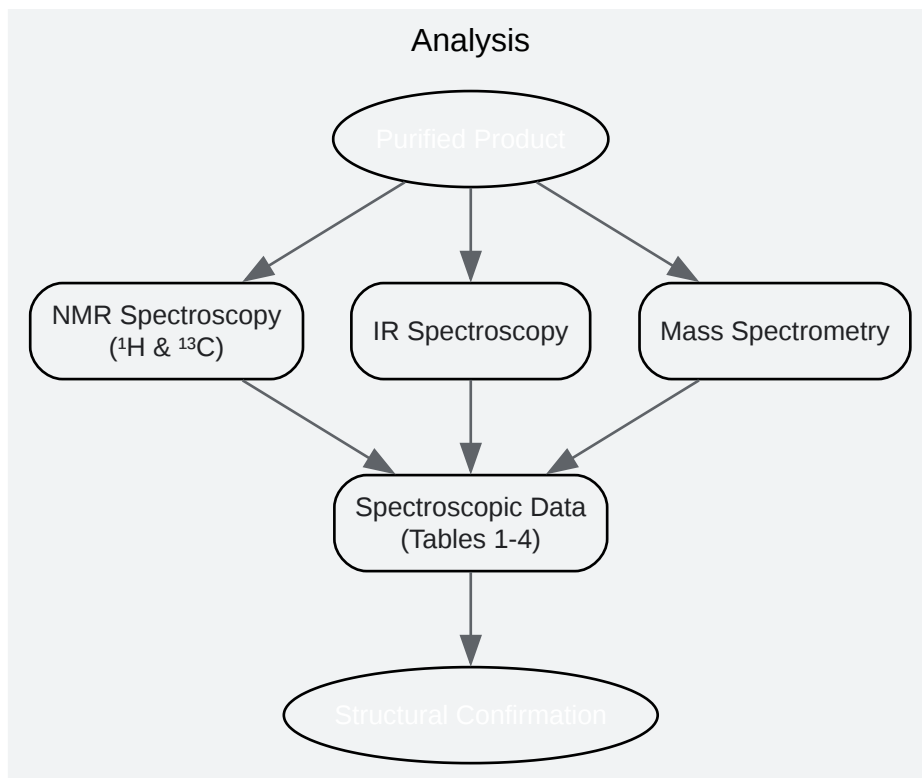
Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate



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Caption: Experimental workflow for the synthesis of **Methyl 2-(bromomethyl)-4-nitrobenzoate**.

Spectroscopic Characterization Workflow



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Caption: Workflow for the spectroscopic analysis and structural confirmation of the synthesized product.

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References

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